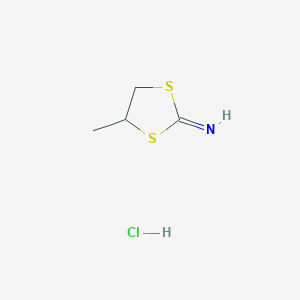
4-Methyl1,3-dithiolan-2-iminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl1,3-dithiolan-2-iminium chloride is a useful research compound. Its molecular formula is C4H8ClNS2 and its molecular weight is 169.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
-
Synthesis of Thioethers and Thioketones :
- 4-Methyl-1,3-dithiolan-2-iminium chloride acts as a sulfur transfer agent, facilitating the synthesis of thioethers and thioketones from alcohols and carbonyl compounds. The reaction generally proceeds under mild conditions, providing high yields of the desired products.
-
Formation of Cyclic Compounds :
- The compound has been employed in the synthesis of cyclic thioethers. For instance, it can react with diols to yield cyclic thioacetals or thioesters, which are valuable intermediates in organic synthesis.
-
Reactivity with Nucleophiles :
- The iminium ion formed from 4-methyl-1,3-dithiolan-2-iminium chloride can react with various nucleophiles, leading to the formation of substituted dithiolanes. This property has been exploited in the synthesis of complex organic molecules.
Medicinal Chemistry Applications
-
Antimicrobial Agents :
- Research has indicated that derivatives of 4-methyl-1,3-dithiolan-2-iminium chloride exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
-
Anticancer Activity :
- Preliminary studies have suggested that certain derivatives possess anticancer activity. The mechanism involves inducing apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics.
Case Study 1: Synthesis of Thioethers
A study demonstrated the use of 4-methyl-1,3-dithiolan-2-iminium chloride for synthesizing thioethers from alcohols. The reaction was optimized to achieve yields exceeding 90%, showcasing the efficiency of this reagent in sulfur chemistry .
Case Study 2: Antimicrobial Activity
In a research article published in a peer-reviewed journal, derivatives of 4-methyl-1,3-dithiolan-2-iminium chloride were tested against several bacterial strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Table: Summary of Applications
| Application | Description | Yield/Effectiveness |
|---|---|---|
| Thioether Synthesis | Formation from alcohols using mild conditions | Yields > 90% |
| Cyclic Compound Formation | Reaction with diols to form cyclic thioethers | Variable yields |
| Antimicrobial Agents | Efficacy against bacterial strains | MIC comparable to antibiotics |
| Anticancer Activity | Induction of apoptosis in cancer cells | Promising preliminary results |
Propriétés
Numéro CAS |
1003-39-0 |
|---|---|
Formule moléculaire |
C4H8ClNS2 |
Poids moléculaire |
169.7 g/mol |
Nom IUPAC |
4-methyl-1,3-dithiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C4H7NS2.ClH/c1-3-2-6-4(5)7-3;/h3,5H,2H2,1H3;1H |
Clé InChI |
UCXWOQXSESRMSP-UHFFFAOYSA-N |
SMILES |
CC1CSC(=N)S1.Cl |
SMILES canonique |
CC1CSC(=[NH2+])S1.[Cl-] |
Key on ui other cas no. |
1003-39-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















